

Solubility of 1-Ethynyl-4-propoxybenzene in organic solvents

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Compound of Interest

Compound Name: 1-Ethynyl-4-propoxybenzene

Cat. No.: B1586923

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An In-depth Technical Guide to the Solubility of **1-Ethynyl-4-propoxybenzene** in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of **1-Ethynyl-4-propoxybenzene**, a compound of significant interest in organic synthesis and materials science. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical principles governing its solubility, predictive analyses, and a robust experimental protocol for quantitative determination.

Introduction: The Significance of 1-Ethynyl-4-propoxybenzene

1-Ethynyl-4-propoxybenzene (CAS No: 39604-97-2) is an aromatic compound featuring a terminal alkyne and a propoxy ether group.^{[1][2][3]} This unique bifunctionality makes it a valuable building block in cross-coupling reactions, such as Sonogashira coupling, and a precursor for synthesizing more complex molecules with potential applications in pharmaceuticals and electronic materials. Understanding its solubility is paramount for its practical application, influencing reaction kinetics, purification strategies (like recrystallization), and formulation development. This guide provides the foundational knowledge to effectively handle and utilize this compound in a laboratory setting.

Physicochemical Profile and Its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for **1-Ethynyl-4-propoxybenzene** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ O	[1][2][4]
Molecular Weight	160.216 g/mol	[1][3][4]
Density	0.98 g/cm ³	[1]
Boiling Point	234.2 °C at 760 mmHg	[1]
LogP (Octanol-Water Partition Coefficient)	2.45670	[1]
XLogP3 (Predicted)	3.0	[1][5]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1 (the ether oxygen)	[1]

Analysis of Physicochemical Properties:

- "Like Dissolves Like" Principle: The core principle of solubility dictates that substances with similar intermolecular forces and polarity tend to be soluble in one another.[6]
- Polarity: **1-Ethynyl-4-propoxybenzene** has a largely nonpolar character due to the benzene ring and the propyl chain. The ether oxygen and the π -system of the alkyne introduce a degree of polarity. The LogP value of ~2.5-3.0 indicates a preference for lipophilic (nonpolar) environments over aqueous ones.
- Intermolecular Forces: The primary intermolecular forces at play will be van der Waals forces (specifically London dispersion forces) due to the aromatic ring and alkyl chain. The ether

oxygen can act as a hydrogen bond acceptor, which may enhance solubility in protic solvents, though the absence of a hydrogen bond donor limits this interaction.^[1]

Based on this profile, we can predict that **1-Ethynyl-4-propoxybenzene** will exhibit poor solubility in water and high solubility in nonpolar to moderately polar organic solvents.

Predicted Solubility in Common Organic Solvents

While specific quantitative data is not readily available in the literature, we can construct a predictive solubility map based on the principle of "like dissolves like" and the relative polarity of common laboratory solvents.^[7]

Solvent	Relative Polarity	Predicted Solubility	Rationale
Hexane	0.009	High	Nonpolar solvent, interacts well with the nonpolar parts of the solute via London dispersion forces.
Toluene	0.099	High	Nonpolar aromatic solvent, interacts favorably with the benzene ring of the solute.
Diethyl Ether	0.117	High	A related compound is soluble in ether.[8] Its slight polarity and ability to accept hydrogen bonds are compatible.
Dichloromethane (DCM)	0.309	High	A versatile solvent with moderate polarity that can effectively solvate the entire molecule. A similar compound is soluble in DCM.[8]
Ethyl Acetate	0.228	High	Moderately polar solvent capable of engaging in dipole-dipole interactions.
Acetone	0.355	Medium-High	A polar aprotic solvent that should effectively dissolve the compound.
Acetonitrile	0.460	Medium	Higher polarity may lead to slightly

reduced, but still significant, solubility.

A polar protic solvent. The alkyl group aids solubility, but the high polarity of the hydroxyl group is less ideal.

Isopropanol

0.546

Medium

Ethanol

0.654

Low-Medium

The increasing polarity and hydrogen bonding network of the solvent make it less compatible with the largely nonpolar solute.

Methanol

0.762

Low

High polarity and strong hydrogen bonding network make it a poor solvent for this lipophilic compound.

Water

1.000

Insoluble

Highly polar protic solvent. A structurally similar compound is noted as insoluble in water.[\[8\]](#)

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to quantitative data, a reliable experimental protocol is necessary. The following describes a self-validating gravimetric method for determining the solubility of **1-Ethynyl-4-propoxybenzene**.

Objective: To determine the solubility of **1-Ethynyl-4-propoxybenzene** in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

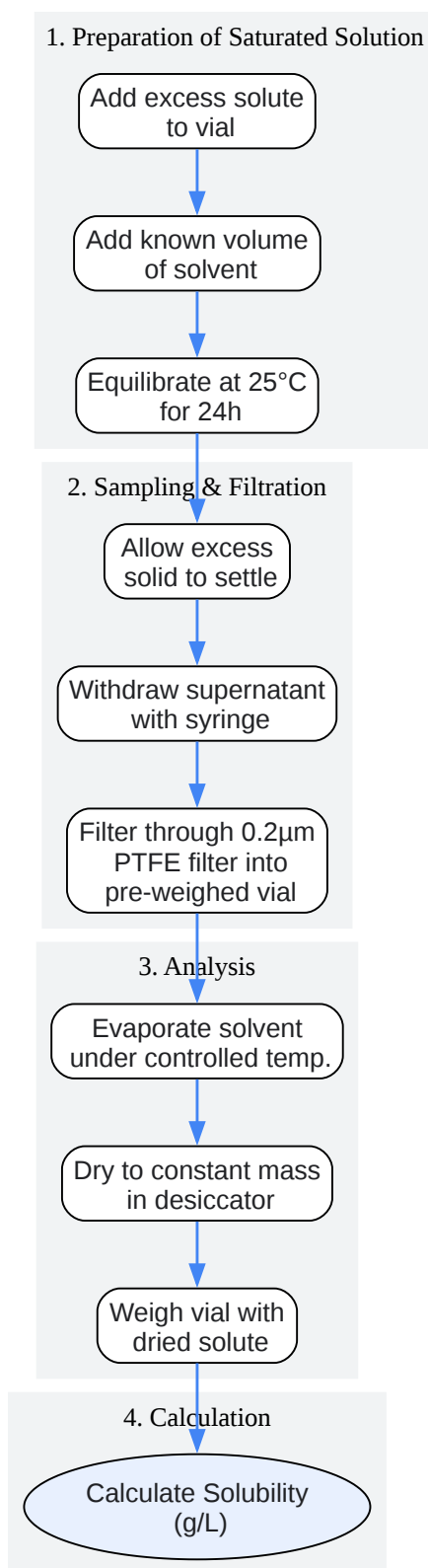
- **1-Ethynyl-4-propoxybenzene** (≥97% purity)
- Selected organic solvent (HPLC grade)
- Scintillation vials with caps
- Analytical balance (readable to 0.1 mg)
- Temperature-controlled shaker or water bath
- Syringe filters (0.2 µm, PTFE for organic solvents)
- Syringes
- Pre-weighed glass vials for solvent evaporation
- Drying oven or vacuum desiccator

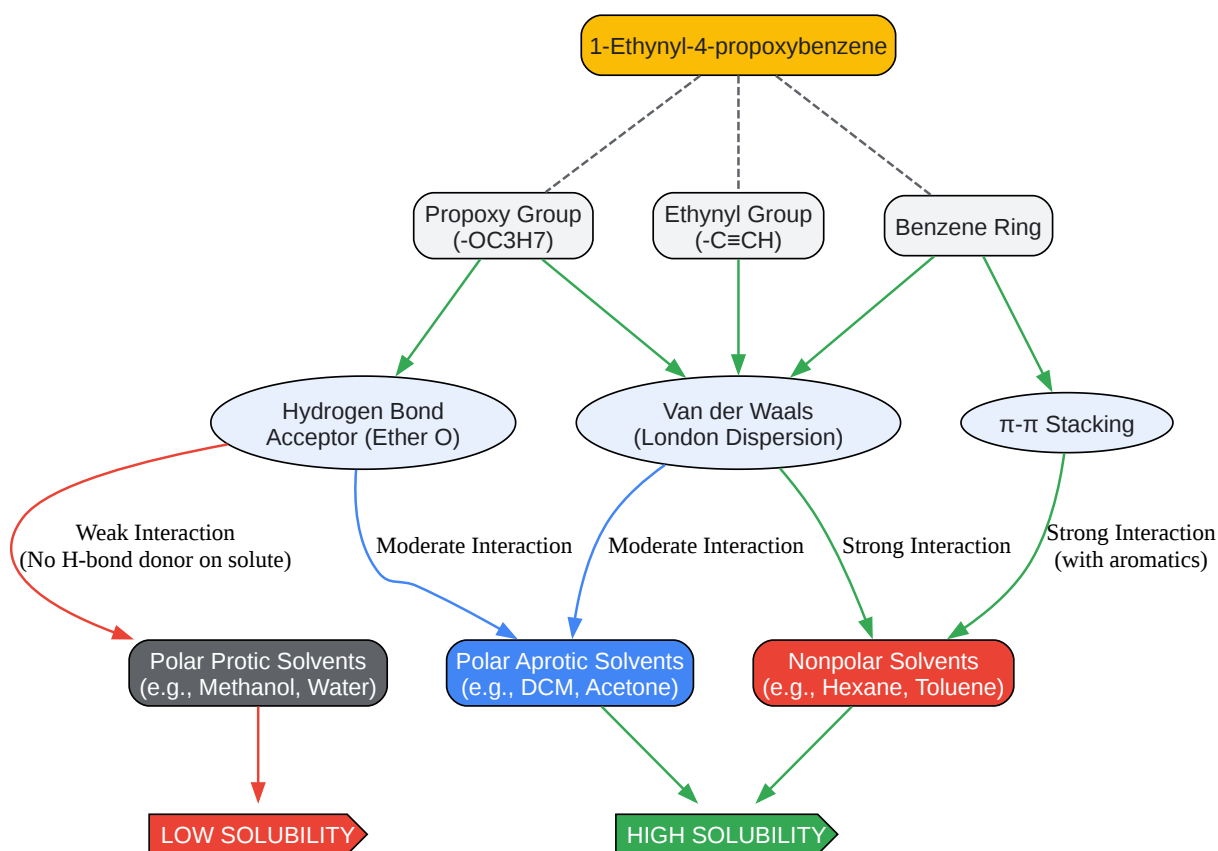
Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **1-Ethynyl-4-propoxybenzene** to a scintillation vial. The key is to ensure solid solute remains, confirming saturation.
 - Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.
 - Seal the vial and place it in a temperature-controlled shaker set to 25 °C.
 - Allow the mixture to equilibrate for at least 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.
- Sample Withdrawal and Filtration:

- After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.
- Carefully draw a known volume of the supernatant (e.g., 2.0 mL) into a syringe, avoiding any solid particles.
- Attach a 0.2 μm PTFE syringe filter to the syringe. This step is crucial to remove any microscopic undissolved particles, which would otherwise inflate the measured solubility.
- Dispense the filtered solution into a pre-weighed, labeled glass vial. Record the exact mass of the empty vial.
- Solvent Evaporation and Mass Determination:
 - Place the vial in a drying oven at a moderate temperature (e.g., 40-50 $^{\circ}\text{C}$) or use a gentle stream of nitrogen to evaporate the solvent completely. The temperature must be well below the boiling point of the solute to prevent its loss.
 - Once the solvent is fully evaporated, transfer the vial to a vacuum desiccator and allow it to cool to room temperature.
 - Weigh the vial containing the dried solute. Repeat the drying and weighing cycle until a constant mass is achieved.
- Calculation:
 - Calculate the mass of the dissolved solute by subtracting the mass of the empty vial from the final mass.
 - Determine the solubility using the following formula: $\text{Solubility (g/L)} = \frac{\text{Mass of solute (g)}}{\text{Volume of aliquot taken (L)}}$

Experimental Workflow Diagram





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References

- 1. 1-Ethynyl-4-propoxybenzene | lookchem [lookchem.com]
- 2. 1-Ethynyl-4-propoxybenzene | C₁₁H₁₂O | CID 2775123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-ETHYNYL-4-PROPOXYBENZENE | CAS 39604-97-2 [matrix-fine-chemicals.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. PubChemLite - 1-ethynyl-4-propoxybenzene (C₁₁H₁₂O) [pubchemlite.lcsb.uni.lu]
- 6. chem.ws [chem.ws]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Buy 1-Ethynyl-4-phenylsulfanylbenzene (EVT-3312650) | 97418-73-0 [evitachem.com]
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